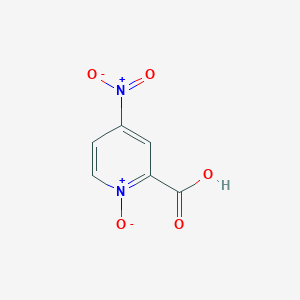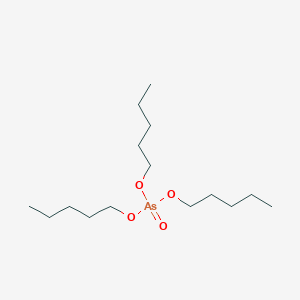
Tripentyl arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentyl arsenate, also known as Cacodylate, is a chemical compound that has been used for various scientific research applications. It is a derivative of arsenic acid and is commonly used in biochemistry and physiology research. The compound has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
Tripentyl arsenate works by inhibiting the activity of enzymes that require phosphate as a cofactor. The compound replaces phosphate in the active site of the enzyme, leading to the inhibition of the enzyme activity. This mechanism of action has been extensively studied in the context of the study of ATPases and other enzymes that require phosphate as a cofactor.
Efectos Bioquímicos Y Fisiológicos
Tripentyl arsenate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of ATPases, leading to the inhibition of energy production in cells. The compound has also been shown to inhibit the activity of phosphatases, leading to the accumulation of phosphorylated proteins in cells. This accumulation of phosphorylated proteins can lead to changes in cellular signaling pathways and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tripentyl arsenate in lab experiments is its ability to mimic phosphate in the body. This allows researchers to study the effects of phosphate on enzyme activity and metabolic processes in cells. The compound is also relatively stable and easy to work with, making it a popular choice for many researchers. However, one of the limitations of using Tripentyl arsenate is its toxicity. The compound can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
Direcciones Futuras
There are many future directions for the study of Tripentyl arsenate. One area of research is the study of the compound's effects on cellular signaling pathways and gene expression. The compound has been shown to affect these processes, and further research could lead to a better understanding of the mechanisms involved. Another area of research is the development of new compounds that mimic phosphate in the body. These compounds could be used in the study of enzyme activity and metabolic processes in cells, and could potentially have applications in the development of new drugs. Finally, there is a need for further research into the toxic effects of Tripentyl arsenate. Understanding the toxic effects of the compound could lead to safer use of the compound in lab experiments and potentially in medical applications.
Métodos De Síntesis
Tripentyl arsenate is synthesized by reacting sodium cacodylate with pentyl chlorides. The reaction results in the formation of tripentyl arsenate as a white crystalline powder. Other methods of synthesis include the reaction of arsenic acid with pentanol and the reaction of arsenic acid with pentyl alcohol. The purity of the compound can be checked through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Tripentyl arsenate has been widely used in scientific research for its ability to mimic phosphate in the body. It has been used in the study of enzyme activity and the regulation of the metabolic processes in cells. The compound has also been used in the study of protein structure and function. It has been used as a fixative for electron microscopy and as a staining agent for light microscopy.
Propiedades
Número CAS |
15063-75-9 |
|---|---|
Nombre del producto |
Tripentyl arsenate |
Fórmula molecular |
C15H33AsO4 |
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
tripentyl arsorate |
InChI |
InChI=1S/C15H33AsO4/c1-4-7-10-13-18-16(17,19-14-11-8-5-2)20-15-12-9-6-3/h4-15H2,1-3H3 |
Clave InChI |
CBBWFYMPUPLRAO-UHFFFAOYSA-N |
SMILES |
CCCCCO[As](=O)(OCCCCC)OCCCCC |
SMILES canónico |
CCCCCO[As](=O)(OCCCCC)OCCCCC |
Sinónimos |
Arsenic acid tripentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



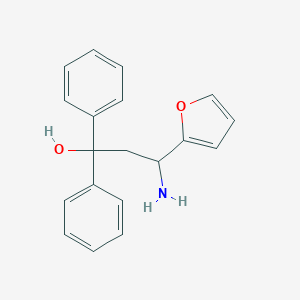

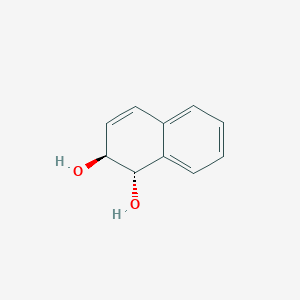
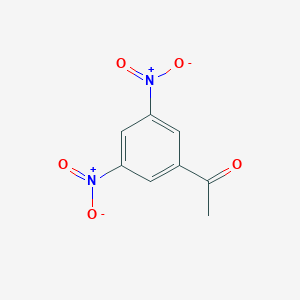
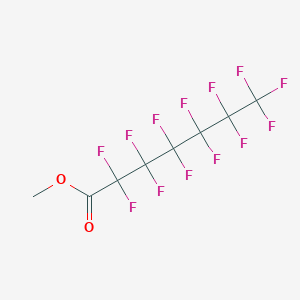
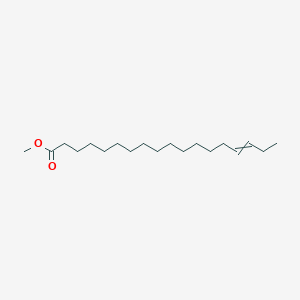
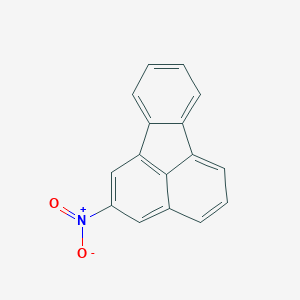
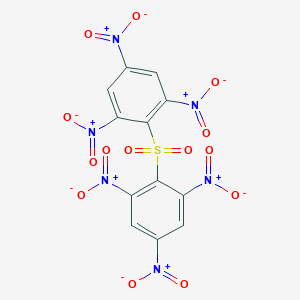
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
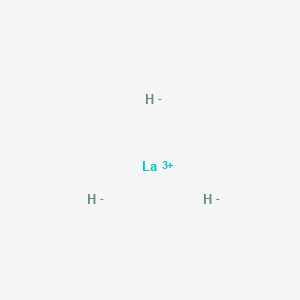
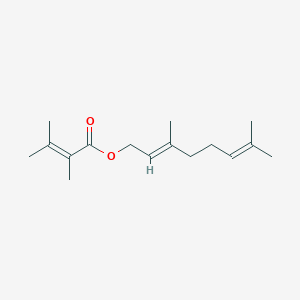
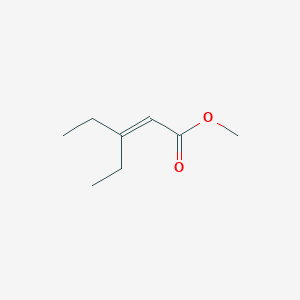
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
